molecular formula C3H5N3O B3345267 2H-Imidazol-2-one, 1,3-dihydro-, oxime CAS No. 102998-00-5

2H-Imidazol-2-one, 1,3-dihydro-, oxime

Cat. No.: B3345267
CAS No.: 102998-00-5
M. Wt: 99.09 g/mol
InChI Key: UTZNBBAISHNYPT-UHFFFAOYSA-N
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Description

2H-Imidazol-2-one, 1,3-dihydro-, oxime (CAS 5918-93-4), also known as 2-hydroxyimidazole or 1,3-dihydroimidazol-2-one oxime, is a heterocyclic compound featuring a five-membered imidazole ring with an oxime (-NOH) substituent. Its molecular formula is C₃H₅N₃O, and it exists in equilibrium with its tautomeric forms due to the labile hydrogen on the imidazole ring . The compound is synthesized via reactions involving oximes and aldehydes/ketones, though its inherent thermodynamic instability (37.03 kJ/mol less stable than oxadiazines) limits its natural occurrence . Key applications include its use as an intermediate in medicinal chemistry and materials science, though its reactivity necessitates careful handling .

Properties

IUPAC Name

N-(1H-imidazol-2-yl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O/c7-6-3-4-1-2-5-3/h1-2,7H,(H2,4,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZNBBAISHNYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70550042
Record name N-Hydroxy-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70550042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102998-00-5
Record name N-Hydroxy-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70550042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Imidazol-2-one, 1,3-dihydro-, oxime typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar catalytic processes. The use of palladium on carbon (Pd/C) as a catalyst is common, followed by hydrolysis in the presence of hydrochloric acid (HCl) and subsequent heterocyclization with decarboxylation . These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2H-Imidazol-2-one, 1,3-dihydro-, oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Imidazole derivatives with various substituents.

    Reduction: Amino-imidazole compounds.

    Substitution: Imidazole compounds with different functional groups replacing the oxime group.

Scientific Research Applications

Anticancer Activity

Oximes have been extensively studied for their anticancer properties. Research indicates that numerous oxime derivatives exhibit potent inhibitory effects on various cancer cell lines. For instance:

  • Kinase Inhibition : Many oximes act as inhibitors of critical kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinase (PI3K). These kinases are crucial for cell cycle regulation and survival, making them prime targets for cancer therapy .
  • Specific Case Studies :
    • Indirubin oximes have shown high affinity for the ATP-binding site of protein kinases involved in tumorigenesis .
    • Compounds derived from 2H-imidazol-2-one have demonstrated cytotoxicity against breast carcinoma (MDA-MB-231) and prostate carcinoma (PPC-1) cell lines .

Anti-inflammatory Properties

Oximes are also recognized for their anti-inflammatory effects. They can inhibit the production of pro-inflammatory cytokines and enzymes such as lipoxygenase, contributing to their therapeutic potential in treating inflammatory diseases .

Antibacterial and Antifungal Activities

The antibacterial properties of imidazole derivatives extend to their oxime forms. Studies have reported effective activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Other Therapeutic Uses

  • Cytokine Inhibition : Some derivatives have been identified as phosphodiesterase IV (PDE IV) inhibitors, which can mitigate allergic and inflammatory responses .
  • Cardiotonic Agents : New classes of cardiotonic agents based on imidazole structures have been developed, showcasing potential benefits in cardiovascular health .

Synthesis and Mechanism of Action

The synthesis of 2H-imidazol-2-one derivatives typically involves reactions between carbonyl compounds and hydroxylamine or related reagents to form the oxime structure. This process can be optimized using various catalytic methods, including iron-catalyzed reactions that allow for efficient formation of imidazoles from readily available precursors .

Data Summary

Application TypeKey FindingsReferences
AnticancerPotent inhibitors of CDKs and PI3K
Anti-inflammatoryInhibition of cytokines and lipoxygenase
AntibacterialEffective against resistant bacterial strains
CardiotonicDevelopment of new cardiotonic agents

Mechanism of Action

The mechanism of action of 2H-Imidazol-2-one, 1,3-dihydro-, oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways, modulating various biological processes. The exact molecular targets and pathways are still under investigation, but its ability to inhibit enzyme activity is a key feature .

Comparison with Similar Compounds

1H-1,2,3-Triazole Derivatives

  • Structure : Aromatic triazole ring with three nitrogen atoms.
  • Stability : More stable than 2H-imidazol-2-one derivatives due to aromaticity and resonance stabilization.
  • Synthesis : Click chemistry (azide-alkyne cycloaddition) in aqueous media .
  • Applications : Carbonic anhydrase-II inhibitors, agrochemicals, and corrosion inhibitors .
  • Key Difference : Triazoles exhibit broader pharmaceutical utility due to their stability and synthetic versatility, unlike the oxime-containing imidazole derivatives .

1,3-Dihydro-2H-Benzimidazol-2-ones

  • Structure : Benzo-fused imidazolone core.
  • Stability : Thermally stable (decomposition >250°C), making them suitable for high-energy materials .
  • Synthesis : Nitration and nitramination of benzimidazole precursors .
  • Applications : Explosives, photostabilizers, and corrosion inhibitors .
  • Key Difference: The benzannulated structure enhances stability and material applications compared to the non-fused 2H-imidazol-2-one oxime .

4-Methylpentan-2-one Oxime (CAS 105-44-2)

  • Structure : Aliphatic oxime with a branched carbon chain.
  • Stability : Less reactive than aromatic oximes but classified as harmful (H302, H315, H319) .
  • Synthesis : Oximation of 4-methylpentan-2-one.
  • Applications : Antifouling agents in paints .
  • Key Difference : Aliphatic oximes lack the heterocyclic pharmacophore of 2H-imidazol-2-one oxime, limiting their medicinal relevance .

Phosgene Oxime

  • Structure: Chlorinated oxime (Cl₂C=NOH).
  • Stability : Highly toxic and reactive; decomposes rapidly in water .
  • Applications : Chemical warfare agent (vesicant and irritant) .
  • Key Difference : Extreme toxicity and military applications contrast with the milder reactivity of 2H-imidazol-2-one oxime .

2-Indanone Oxime (CAS 3349-63-1)

  • Structure : Cyclic ketone oxime fused to a benzene ring.
  • Stability : Stable crystalline solid (mp 152–154°C) .
  • Applications : Intermediate in organic synthesis and pharmaceuticals .
  • Key Difference : The indane backbone provides rigidity and stability absent in the imidazole-based oxime .

Comparative Data Table

Compound Molecular Formula Stability (Thermal/Thermodynamic) Key Applications Reference ID
2H-Imidazol-2-one oxime C₃H₅N₃O 37.03 kJ/mol less stable than oxadiazines Medicinal intermediates
1H-1,2,3-Triazole C₂H₃N₃ Aromatic stabilization Enzyme inhibitors
1,3-Dihydro-2H-benzimidazol-2-one C₇H₆N₂O Decomposition >250°C High-energy materials
4-Methylpentan-2-one oxime C₆H₁₃NO Stable but toxic Antifouling paints
Phosgene oxime CCl₂NOH Rapid hydrolysis Chemical warfare
2-Indanone oxime C₉H₉NO mp 152–154°C Pharmaceutical synthesis

Research Findings and Implications

  • Thermodynamic Instability : The labile hydrogen in 2H-imidazol-2-one oxime contributes to its equilibrium with oxadiazines, complicating isolation .
  • Synthetic Challenges : Reactions with ketones (vs. aldehydes) fail to yield stable 2H-imidazole derivatives due to the absence of a C2 hydrogen .
  • Material Science Potential: Benzo-fused analogs (e.g., benzimidazol-2-ones) outperform the parent compound in thermal stability, suggesting structural modifications for practical use .

Q & A

Q. What are the common synthetic routes for 2H-Imidazol-2-one derivatives, and how do reaction conditions influence product purity?

  • Methodological Answer : The synthesis of imidazolone derivatives often employs palladium-catalyzed multicomponent reactions, combining imines, acid chlorides, and carbon sources. For example, optimizing ligand choice (e.g., phosphine ligands) and solvent polarity (e.g., DMF vs. THF) can significantly impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical, as side products like N-oxides may form during oxidation steps .

Q. How are spectroscopic techniques (e.g., NMR, IR) applied to characterize 2H-Imidazol-2-one oxime derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key for identifying substituent positions on the imidazole ring. For oxime derivatives, the =N–OH proton typically appears as a singlet near δ 9–11 ppm.
  • IR Spectroscopy : Stretching frequencies for C=O (1650–1750 cm⁻¹) and N–O (940–980 cm⁻¹) confirm oxime functionalization.
  • Mass Spectrometry : Molecular ion peaks and fragmentation patterns validate molecular weight and structural integrity .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for synthesizing 2H-Imidazol-2-one oxime derivatives?

  • Methodological Answer : A 2³ factorial design can systematically evaluate variables like temperature (25–80°C), catalyst loading (1–5 mol%), and solvent polarity (DMF, THF, EtOH). For example:
VariableLow LevelHigh Level
Temperature25°C80°C
Catalyst1 mol%5 mol%
SolventTHFDMF
Response surface methodology (RSM) then identifies interactions between variables, reducing trial runs by ~70% while maximizing yield .

Q. What computational strategies enhance the prediction of reaction pathways for imidazolone derivatives?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates. For example:
  • Reaction Path Search : Identifies energetically favorable pathways for oxime formation.
  • Solvent Effects : COSMO-RS simulations predict solvent interactions, guiding solvent selection.
    These methods integrate with experimental data via platforms like ICReDD to prioritize high-yield conditions .

Q. How can researchers resolve contradictions in reported biological activities of imidazole derivatives?

  • Methodological Answer : Discrepancies often arise from variations in substituent electronic effects or assay protocols. Strategies include:
  • Comparative SAR Studies : Systematically altering substituents (e.g., phenyl vs. alkyl groups) to correlate structure with antimicrobial activity.
  • Standardized Assays : Replicating experiments under controlled conditions (e.g., fixed MIC endpoints in broth microdilution).
  • Meta-Analysis : Pooling data from multiple studies to identify trends obscured by outliers .

Q. What advanced techniques validate the role of 2H-Imidazol-2-one derivatives in catalytic systems?

  • Methodological Answer :
  • X-ray Absorption Spectroscopy (XAS) : Probes metal-ligand coordination in imidazolone-based catalysts (e.g., Pd or Cu complexes).
  • Kinetic Isotope Effects (KIE) : Differentiates between rate-determining steps (e.g., C–H activation vs. reductive elimination).
  • In Situ IR : Monitors intermediate species during catalytic cycles .

Data Contradiction and Reproducibility

Q. Why do synthetic yields of 2H-Imidazol-2-one oxime vary across studies, and how can reproducibility be improved?

  • Methodological Answer : Yield inconsistencies often stem from unoptimized workup procedures or moisture-sensitive intermediates. Solutions include:
  • Strict Anhydrous Conditions : Use of Schlenk lines for air-sensitive steps.
  • Detailed Reporting : Documenting exact stoichiometry, catalyst batches, and purification gradients.
  • Collaborative Validation : Cross-lab replication using shared reagent batches .

Applications in Drug Discovery

Q. How are imidazolone oxime derivatives tailored for selective kinase inhibition?

  • Methodological Answer :
  • Molecular Docking : Screens derivatives against kinase ATP-binding pockets (e.g., EGFR or CDK2).
  • Bioisosteric Replacement : Substituting oxime groups with sulfonamides or nitriles to enhance binding affinity.
  • Crystallography : Resolves binding modes to guide SAR refinement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Imidazol-2-one, 1,3-dihydro-, oxime
Reactant of Route 2
2H-Imidazol-2-one, 1,3-dihydro-, oxime

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